RC-3095 TFA: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **RC-3095 TFA**, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). This document covers its molecular structure, physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its study and application in research settings.

Core Concepts: Molecular Structure and Properties

RC-3095 is a synthetic peptide analog of bombesin, a peptide that binds to bombesin receptors. The trifluoroacetate (TFA) salt form, **RC-3095 TFA**, is commonly used in research.

Molecular Identity

RC-3095 is a decapeptide with modifications at the N and C termini, specifically identified as [D-Tpi⁶, Leu¹³ψ(CH₂NH)Leu¹⁴]bombesin-(6-14).[1]

Molecular Formula: C58H80F3N15O11

Molecular Weight: 1220.34 g/mol

CAS Number: 1217463-61-0

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of **RC-3095 TFA** is presented in Table 1.



Property	Value
Appearance	White to off-white solid
Solubility	Soluble in water (40 mg/mL, requires sonication)
Storage (Powder)	-20°C for 1 year, -80°C for 2 years
Storage (in Solvent)	-20°C for 1 month, -80°C for 6 months
Target	Gastrin-Releasing Peptide Receptor (GRPR) / Bombesin Receptor BB ₂
Biological Activity	Selective GRPR antagonist
Plasma Half-life	8.6-10.9 hours in humans

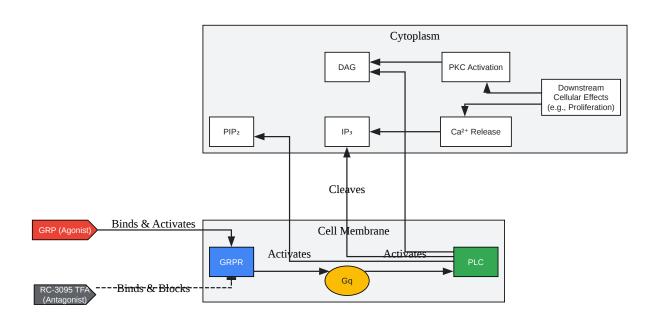
Mechanism of Action and Signaling Pathway

RC-3095 TFA functions as a selective antagonist at the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR). GRPR is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.

Upon binding of an agonist like Gastrin-Releasing Peptide (GRP), GRPR activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade is implicated in various cellular processes, including cell proliferation and inflammation.

As an antagonist, **RC-3095 TFA** binds to GRPR but does not elicit this downstream signaling cascade. By occupying the receptor's binding site, it prevents the binding of endogenous agonists like GRP, thereby inhibiting their biological effects.





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GRPR Signaling Pathway and RC-3095 TFA Inhibition.

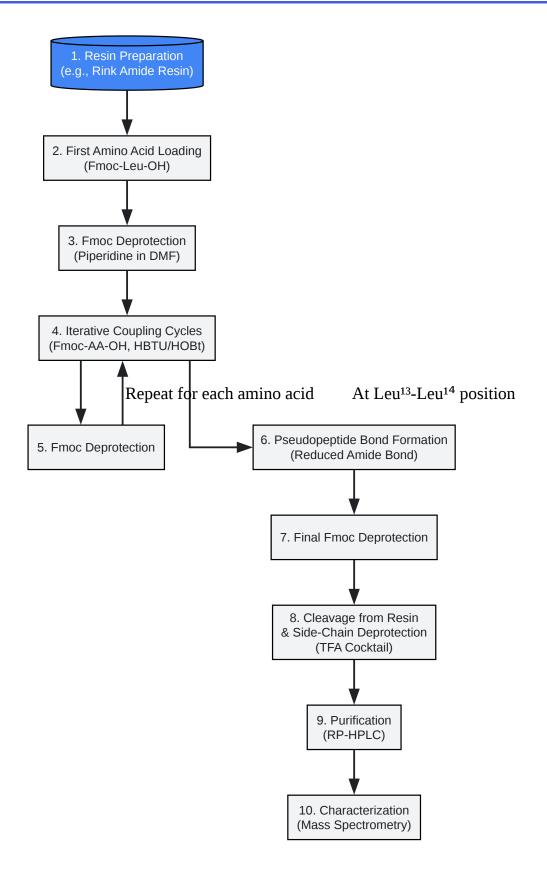
Experimental Protocols

This section outlines key experimental methodologies for the synthesis, analysis, and in vivo evaluation of **RC-3095 TFA**.

Synthesis of RC-3095 TFA

While a specific, detailed synthesis protocol for **RC-3095 TFA** is not publicly available, it can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative workflow based on the synthesis of similar bombesin antagonists.





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General Workflow for Solid-Phase Peptide Synthesis of RC-3095.



Materials:

- Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-D-Tpi-OH)
- Coupling reagents (e.g., HBTU, HOBt)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/water)
- Reagents for pseudopeptide bond formation

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin.
- Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
- Iterative Coupling: Sequentially couple the subsequent Fmoc-protected amino acids according to the peptide sequence.
- Pseudopeptide Bond Formation: At the Leu¹³-Leu¹⁴ junction, perform a reductive amination to create the ψ(CH₂NH) bond.
- Final Deprotection: Remove the final N-terminal Fmoc group.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).



- Lyophilization: Lyophilize the purified peptide to obtain the TFA salt.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantification of RC-3095 in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the pharmacokinetic analysis of RC-3095.

Sample Preparation:

- To 0.2 mL of human plasma, add 0.4 mL of cold acetonitrile to precipitate proteins.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

- Column: C8 analytical column (e.g., 150 mm x 4.6 mm i.d.)
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
- Flow Rate: 1.0 mL/min
- Injection Volume: 40 μL
- Mass Spectrometry: Triple quadrupole mass spectrometer in positive ion mode.
- MRM Transition: m/z 553.9 → 144.1

Calibration: Prepare a calibration curve over a linear range of 20 to 10,000 ng/mL.



In Vivo Anti-Inflammatory Activity in a Mouse Model of Arthritis

This protocol describes the evaluation of **RC-3095 TFA**'s anti-inflammatory effects in a collagen-induced arthritis (CIA) model.

Animal Model:

- Male DBA/1J mice.
- Induce arthritis by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.

Treatment Protocol:

- Administer RC-3095 TFA subcutaneously at doses of 0.3 mg/kg or 1 mg/kg.
- Begin treatment after the onset of arthritis and continue for a specified period (e.g., 10 days).

Efficacy Endpoints:

- Clinical Scoring: Monitor the incidence and severity of arthritis using a clinical scoring system.
- Histopathology: Evaluate joint inflammation, synovial hyperplasia, and cartilage/bone erosion in histological sections.
- Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1 β , TNF- α , IL-17) in joint tissue or serum by ELISA.
- Receptor Expression: Assess the expression of GRPR in synovial tissue by immunohistochemistry.

Conclusion

RC-3095 TFA is a valuable research tool for investigating the role of the GRPR signaling pathway in various physiological and pathological processes, including cancer and inflammation. The methodologies outlined in this guide provide a foundation for the synthesis,



analysis, and in vivo evaluation of this potent and selective GRPR antagonist. As with all research compounds, appropriate safety precautions should be taken during handling and use.

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References

- 1. researchgate.net [researchgate.net]
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